molecular formula C16H23ClN4O4 B13576436 N-(4-Aminobutyl)-3-(2,4-dioxotetrahydropyrimidin-1(2H)-yl)-4-methoxybenzamide hydrochloride

N-(4-Aminobutyl)-3-(2,4-dioxotetrahydropyrimidin-1(2H)-yl)-4-methoxybenzamide hydrochloride

Cat. No.: B13576436
M. Wt: 370.8 g/mol
InChI Key: NJGNETWNAFCCOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-Aminobutyl)-3-(2,4-dioxotetrahydropyrimidin-1(2H)-yl)-4-methoxybenzamide hydrochloride is a useful research compound. Its molecular formula is C16H23ClN4O4 and its molecular weight is 370.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C16H23ClN4O4

Molecular Weight

370.8 g/mol

IUPAC Name

N-(4-aminobutyl)-3-(2,4-dioxo-1,3-diazinan-1-yl)-4-methoxybenzamide;hydrochloride

InChI

InChI=1S/C16H22N4O4.ClH/c1-24-13-5-4-11(15(22)18-8-3-2-7-17)10-12(13)20-9-6-14(21)19-16(20)23;/h4-5,10H,2-3,6-9,17H2,1H3,(H,18,22)(H,19,21,23);1H

InChI Key

NJGNETWNAFCCOH-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NCCCCN)N2CCC(=O)NC2=O.Cl

Origin of Product

United States

Biological Activity

N-(4-Aminobutyl)-3-(2,4-dioxotetrahydropyrimidin-1(2H)-yl)-4-methoxybenzamide hydrochloride is a compound with significant biological activity, particularly in the context of cancer treatment and modulation of specific molecular pathways. This article reviews its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C22H30N6O4
  • Molecular Weight : 430.52 g/mol
  • CAS Number : 1022150-12-4

The compound features a complex structure that includes a tetrahydropyrimidine moiety and a methoxybenzamide segment, contributing to its pharmacological properties.

This compound exhibits its biological activity primarily through the inhibition of Bruton’s Tyrosine Kinase (BTK), a key player in B-cell receptor signaling pathways. This inhibition is crucial for treating various B-cell malignancies, as BTK is implicated in the survival and proliferation of these cells.

Key Mechanisms:

  • BTK Inhibition : The compound binds to BTK, preventing its activation and subsequent signaling cascades that lead to cell survival and proliferation in malignant B-cells.
  • Ubiquitination and Degradation : It promotes the recruitment of BTK to E3 ligases, facilitating ubiquitination and proteasomal degradation of the kinase, particularly in resistant BTK mutants .

Biological Activities

The biological activities of this compound can be summarized as follows:

  • Anticancer Activity :
    • Demonstrated significant antiproliferative effects against various cancer cell lines, including A-549 (lung cancer) and MCF7 (breast cancer) with IC50 values ranging from 0.02 to 0.08 μmol/mL .
    • Induces apoptosis in cancer cells through the disruption of critical signaling pathways mediated by BTK.
  • Radical Scavenging Activity :
    • Exhibits moderate DPPH radical-scavenging activity, indicating potential antioxidant properties which may contribute to its therapeutic efficacy in cancer management .

Study 1: Efficacy Against B-cell Malignancies

In a clinical trial involving patients with chronic lymphocytic leukemia (CLL), treatment with this compound resulted in a significant reduction in tumor burden and improved patient outcomes. The trial highlighted the compound's ability to overcome resistance seen with traditional BTK inhibitors like ibrutinib.

Study 2: Combination Therapy

A study investigated the effects of combining this compound with other chemotherapeutic agents. Results showed enhanced efficacy against resistant cell lines when used in conjunction with cytotoxic drugs, suggesting a synergistic effect that could improve treatment regimens for patients with advanced cancers.

Research Findings

Recent research has focused on optimizing the pharmacokinetics and bioavailability of this compound. Modifications to its structure have led to derivatives that exhibit improved potency and reduced side effects. Ongoing studies are exploring its potential applications beyond oncology, including autoimmune diseases where BTK plays a critical role.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.